molecular formula C27H26N4O4 B11255986 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11255986
M. Wt: 470.5 g/mol
InChI Key: PEUWGBIVKBGLKW-UHFFFAOYSA-N
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Description

5-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 4-methoxyphenyl group at position 2 and a (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl moiety at position 3. This structure combines oxazole and pyrazolo-pyrazinone scaffolds, which are associated with diverse biological activities, including anticancer and kinase inhibitory effects .

Properties

Molecular Formula

C27H26N4O4

Molecular Weight

470.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C27H26N4O4/c1-17(2)34-22-11-7-20(8-12-22)26-28-24(18(3)35-26)16-30-13-14-31-25(27(30)32)15-23(29-31)19-5-9-21(33-4)10-6-19/h5-15,17H,16H2,1-4H3

InChI Key

PEUWGBIVKBGLKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the oxazolyl group: This step involves the reaction of the pyrazolo[1,5-a]pyrazine intermediate with an oxazole derivative.

    Substitution with methoxyphenyl and propan-2-yloxyphenyl groups: These groups are introduced through nucleophilic substitution reactions, often using corresponding halides or sulfonates as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonates, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-methoxyphenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives exhibit structure-activity relationships (SAR) heavily influenced by substituents. Key comparisons include:

Compound Name / ID Substituents Biological Activity Reference
Target Compound 2-(4-Methoxyphenyl); 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl) Not explicitly reported (analogues suggest potential kinase or anticancer activity)
3o (from ) 2-(4-Chlorophenyl); 5-benzyl High inhibition of A549 lung cancer cells (IC₅₀ ~12 µM)
Cyclopenta[g]pyrazolo[1,5-a]pyrimidine IV () 2-(4-Methoxyphenyl); 5-methyl Structural data (C–H⋯N hydrogen bonding; π-stacking)
Compound 5 () Thiazole and triazole moieties; 4-fluorophenyl Isostructural with planar conformation

Key Observations :

Substituent Impact on Bioactivity :

  • The 4-chlorophenyl group in 3o () confers stronger anticancer activity compared to methoxy or fluoro substituents, likely due to enhanced electron-withdrawing effects .
  • The target compound’s 4-methoxyphenyl group may reduce cytotoxicity relative to 3o but improve solubility or metabolic stability .

Synthetic Methods :

  • Conventional routes for pyrazolo[1,5-a]pyrazin-4(5H)-ones involve multistep reactions (e.g., ), while solvent-free microwave synthesis () offers higher efficiency (80–90% yields) and reduced environmental impact .

Crystallographic and Conformational Analysis
  • Crystal Packing : Cyclopenta[g]pyrazolo[1,5-a]pyrimidine derivatives () with 4-methoxyphenyl substituents (Compound IV) exhibit C–H⋯N hydrogen bonds and π-stacking, which stabilize their crystal lattices. The target compound’s bulkier isopropoxyphenyl group may disrupt such interactions, leading to distinct solid-state properties .
  • Planarity : Thiazole-containing compounds () adopt near-planar conformations, whereas the oxazole-methyl group in the target compound could introduce steric hindrance, affecting molecular flexibility .
Therapeutic Potential
  • Anticancer Activity : Pyrazolo[1,5-a]pyrazin-4(5H)-ones with 4-chlorophenyl groups (e.g., 3o ) show promising A549 cell inhibition, suggesting the target compound’s efficacy could be optimized by modifying substituents .

Biological Activity

The compound 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one , identified by CAS number 946296-10-2, is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, including analgesic properties, enzyme inhibition, and potential therapeutic applications.

PropertyValue
Molecular FormulaC25H26N4O5
Molecular Weight462.5 g/mol
StructureChemical Structure

Analgesic Activity

Recent studies have highlighted the analgesic properties of compounds related to oxazolones, which may also apply to this specific compound. A study conducted on oxazol-5(4H)-ones demonstrated significant analgesic activity through pharmacological tests such as the writhing test and hot plate test. The most active derivatives exhibited IC50 values significantly lower than reference standards, indicating strong efficacy in pain relief .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. For instance, derivatives containing oxazole moieties have shown promising results in inhibiting acetylcholinesterase (AChE) and urease . The inhibition of AChE is particularly relevant for treating conditions like Alzheimer's disease, while urease inhibition can be pivotal in managing urinary tract infections .

Antimicrobial Activity

Compounds with similar structures have been investigated for their antibacterial properties . The synthesized derivatives demonstrated varying degrees of antibacterial activity against several strains, with some exhibiting IC50 values significantly lower than standard antibiotics . This suggests potential applications in developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of the compound against various biological targets. These studies suggest that the compound may interact effectively with targets involved in pain and inflammation pathways, such as COX-1 and COX-2 isoforms, as well as TRPA1 and TRPV1 calcium channels . This interaction profile indicates a multifaceted mechanism of action that could be beneficial in treating inflammatory conditions.

Study 1: Analgesic Efficacy

A comparative study involving several oxazol-5(4H)-one derivatives assessed their analgesic efficacy through established pharmacological tests. The results indicated that compounds with methoxy substitutions showed enhanced activity compared to others without such modifications .

Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, several synthesized derivatives were tested for their AChE inhibitory activity. The results revealed that compounds with specific structural features achieved IC50 values below those of standard inhibitors, indicating superior efficacy .

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